![molecular formula C19H35NO4S B14381859 N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine CAS No. 88331-24-2](/img/structure/B14381859.png)
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine is a synthetic compound that belongs to the class of acyl glycines. Acyl glycines are minor metabolites of fatty acids and play a role in various biochemical processes. This compound is characterized by the presence of a tetradecanoyl group attached to a sulfanyl-propanoyl moiety, which is further linked to glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine typically involves the acylation of glycine with a tetradecanoylsulfanyl-propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization.
化学反応の分析
Types of Reactions
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways involving acyl glycines.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine involves its interaction with specific enzymes and receptors in the body. It is believed to modulate metabolic pathways by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism. The molecular targets include enzymes such as glycine N-acyltransferase, which catalyzes the formation of acyl glycines.
類似化合物との比較
Similar Compounds
N-Propionylglycine: Another acyl glycine with a shorter acyl chain.
N-Butyryl glycine: Similar structure but with a butyryl group instead of a tetradecanoyl group.
N-Octanoyl glycine: Contains an octanoyl group, making it less hydrophobic compared to N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine.
Uniqueness
This compound is unique due to its long tetradecanoyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in studies involving lipid metabolism and membrane interactions.
特性
CAS番号 |
88331-24-2 |
|---|---|
分子式 |
C19H35NO4S |
分子量 |
373.6 g/mol |
IUPAC名 |
2-(3-tetradecanoylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C19H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)25-15-14-17(21)20-16-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) |
InChIキー |
GLPKNMTXZCJCJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)SCCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


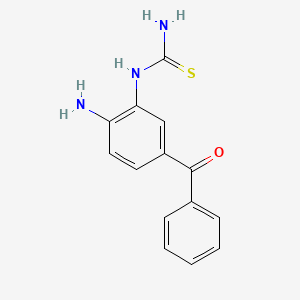
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
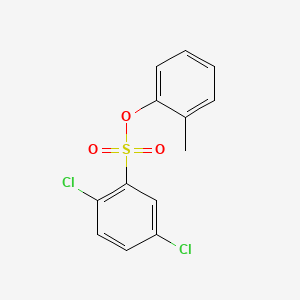
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
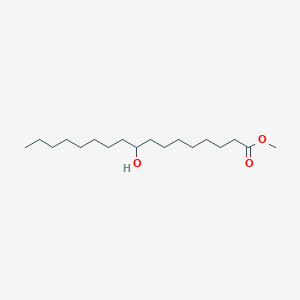
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)

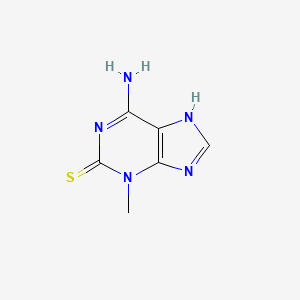
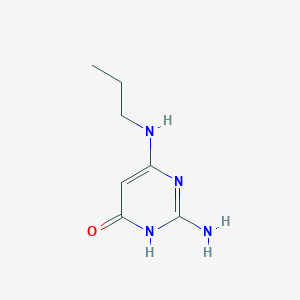
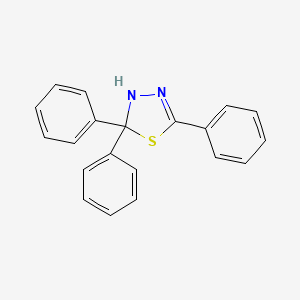
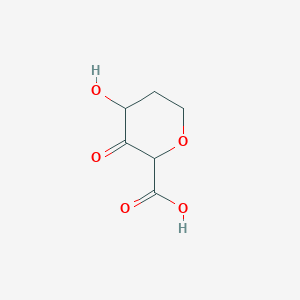
![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
